molecular formula C9H7N3O4S B2668424 5-[(3-nitro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid CAS No. 1006457-74-4

5-[(3-nitro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid

Cat. No.: B2668424
CAS No.: 1006457-74-4
M. Wt: 253.23
InChI Key: YMBYQKLENUMWGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3-nitro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid is a heterocyclic compound that combines a pyrazole ring with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-nitro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Amino derivatives of the pyrazole ring.

    Substitution: Substituted carboxylic acid derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(3-nitro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid is unique due to the combination of the nitro-substituted pyrazole ring and the thiophene ring. This unique structure imparts specific electronic and steric properties that can be exploited in various applications .

Properties

IUPAC Name

5-[(3-nitropyrazol-1-yl)methyl]thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4S/c13-9(14)7-2-1-6(17-7)5-11-4-3-8(10-11)12(15)16/h1-4H,5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBYQKLENUMWGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1[N+](=O)[O-])CC2=CC=C(S2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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